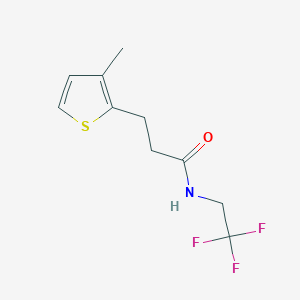
3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with a methyl group and an amide group attached to a trifluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 3-methylthiophene with an appropriate halogenating agent to introduce a reactive site, followed by a nucleophilic substitution with trifluoroethylamine and subsequent amidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene derivatives.
Reduction: Reduction reactions can produce reduced thiophene derivatives.
Substitution: Substitution reactions can result in the formation of various substituted thiophene compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide can be used to study the interaction of thiophene derivatives with biological targets. It may also serve as a probe in biochemical assays.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its trifluoroethyl group can enhance the metabolic stability of pharmaceuticals, making it a valuable component in drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which 3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide exerts its effects depends on its molecular targets and pathways. The trifluoroethyl group can interact with various biological targets, potentially affecting metabolic pathways and enzyme activities. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3-Methylthiophen-2-yl)propanoic acid: This compound lacks the trifluoroethyl group and may have different chemical and biological properties.
N-(2,2,2-trifluoroethyl)propanamide: This compound lacks the thiophene ring and may exhibit different reactivity and biological activity.
Uniqueness: 3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide is unique due to the combination of the thiophene ring and the trifluoroethyl group, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NOS/c1-7-4-5-16-8(7)2-3-9(15)14-6-10(11,12)13/h4-5H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPGIOILPFMDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
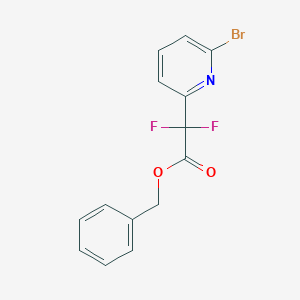
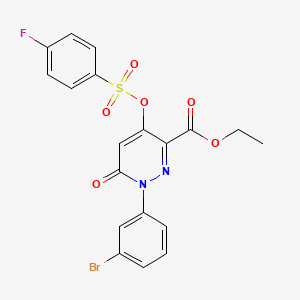
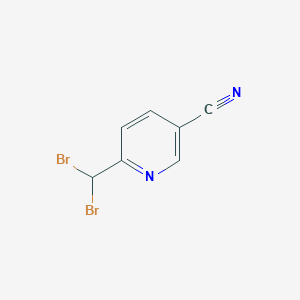

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2990089.png)
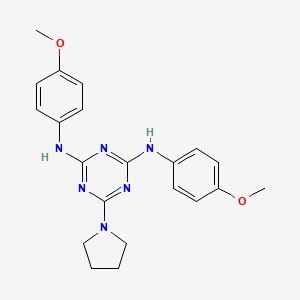
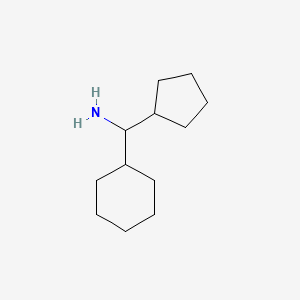
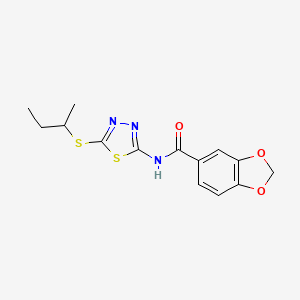
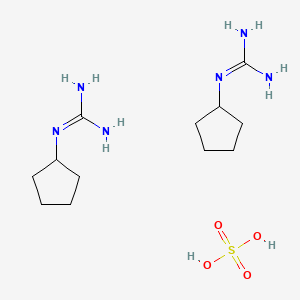
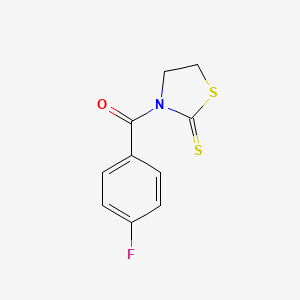
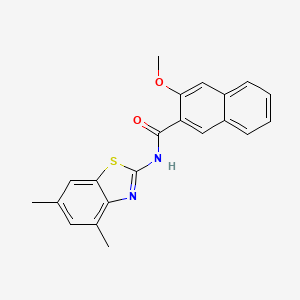
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate](/img/structure/B2990103.png)

![2-Ethyl-5-((4-ethylphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2990107.png)
